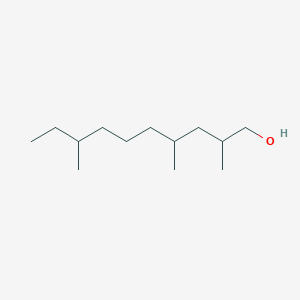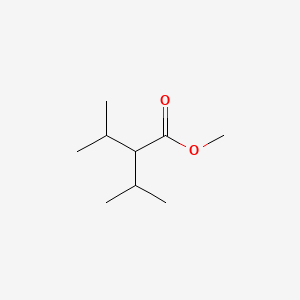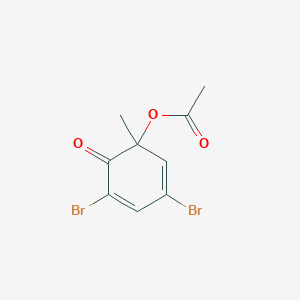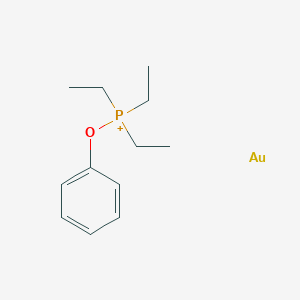
Methyl 3,5,9,11,13-pentaoxotetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5,9,11,13-pentaoxotetradecanoate is an organic compound with a complex structure that includes multiple ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5,9,11,13-pentaoxotetradecanoate typically involves esterification reactions. One common method is the reaction of tetradecanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing yield and purity. The use of solid acid catalysts can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5,9,11,13-pentaoxotetradecanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Reagents such as sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3,5,9,11,13-pentaoxotetradecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Methyl 3,5,9,11,13-pentaoxotetradecanoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For example, the compound may inhibit certain enzymes or receptors, thereby altering metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl tetradecanoate: Similar in structure but lacks the multiple ester groups.
13-Methyltetradecanoic acid: Another fatty acid derivative with different functional groups and properties
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry .
Properties
CAS No. |
95275-10-8 |
|---|---|
Molecular Formula |
C15H20O7 |
Molecular Weight |
312.31 g/mol |
IUPAC Name |
methyl 3,5,9,11,13-pentaoxotetradecanoate |
InChI |
InChI=1S/C15H20O7/c1-10(16)6-13(19)7-11(17)4-3-5-12(18)8-14(20)9-15(21)22-2/h3-9H2,1-2H3 |
InChI Key |
IWHGVFNJUIVFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CC(=O)CCCC(=O)CC(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)

![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)

![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)


![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)
![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
